molecular formula C9H7F3O2 B2859195 3-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 155908-58-0

3-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No. B2859195
CAS RN: 155908-58-0
M. Wt: 204.148
InChI Key: VXNUKVSIHDRZRA-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a trifluoroethoxy group. The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-5H,6H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 30-35°C .

Scientific Research Applications

Catalysis and Synthetic Applications

  • Metal-Organic Frameworks (MOFs) Catalysis : The catalytic properties of metal-organic frameworks, specifically Cu3(BTC)2, were studied, showing activation of benzaldehyde for liquid phase cyanosilylation, indicating potential utility in enhancing reaction yields and selectivity through coordination chemistry (Schlichte, Kratzke, & Kaskel, 2004).
  • Asymmetric Synthesis : Enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase highlights the compound's role in enantioselective synthesis, important for pharmaceutical and agrochemical industries (Kühl et al., 2007).
  • Bifunctional Catalysis : Research into polyoxometalate-intercalated layered double hydroxides as bifunctional catalysts for cascade reactions involving benzaldehyde demonstrates innovative approaches to multifunctional catalytic systems (Liu et al., 2016).
  • Labeling and Modification : Studies on the regio-selective formylation for synthesis of labeled benzaldehydes provide methods for creating isotopically labeled compounds, facilitating studies in metabolic pathways and drug discovery (Boga, Alhassan, & Hesk, 2014).

Material Science and Polymer Chemistry

  • Liquid Crystal Synthesis : The formation of liquid crystalline phases through alkaline condensation reactions of substituted benzaldehydes introduces pathways for creating advanced materials with specific optical properties (Holst, Pakula, & Meier, 2004).
  • Polymer Synthesis : The preparation and polymerizability of Benzaldehyde Formaldehyde Azine (BzFAz) as a new monomer for CN bond-containing polymers reveal potential applications in creating novel polymeric materials with unique properties (Hashidzume, Tsuchiya, Morishima, & Kamachi, 2000).

Safety and Hazards

This compound is classified as a combustible liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Future Directions

“3-(2,2,2-Trifluoroethoxy)benzaldehyde” and similar compounds have potential applications in various fields. For instance, a study introduced “3-(2,2,2-trifluoroethoxy)-propionitrile”, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability, as an electrolyte solvent for high-energy density Li|NCM batteries .

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNUKVSIHDRZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155908-58-0
Record name 3-(2,2,2-trifluoroethoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

EX-659A) 3-Hydroxybenzaldehyde (12.22 g, 0.10 mol) and 100 mL of anhydrous methanol were combined in a 250 mL round-bottom flask. Sodium methoxide was slowly added as a 25 wt. % solution in methanol (21.61 g, 0.10 mol), and the methanol was removed under vacuum. Then 2,2,2-trifluoroethyl-p-toluenesulfonate (25.42 g, 0.10 mol) was added, the flask was purged with nitrogen, and 100 mL of N-methyl pyrrolidine was added. The solution was stirred for 24 h at 90° C., quenched with water, and extracted with ether (3×). The combined ether layers were washed with 1 M NaOH (2×), water, and brine, dried over MgSO4, filtered, and evaporated to give 11.72 g of crude product. Chromatography over silica gel eluting with 0-10% ethyl acetate in hexane followed by a second chromatography with toluene gave 5.24 g (26%) of the desired 3-(2,2,2-trifluoroethoxy)benzaldehyde product as a pale oil. 1H NMR (C6D6) δ 9.61 (s, 1H), 7.14 (d, 1H), 7.06 (s, 1H), 6.97 (t, 1H), 6.75 (m, 1H), 3.75 (m, 2H). 19F NMR (C6D6) δ −74.45 (t, 3F).
Quantity
12.22 g
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reactant
Reaction Step One
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100 mL
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reactant
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Sodium methoxide
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reactant
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21.61 g
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reactant
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25.42 g
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Synthesis routes and methods II

Procedure details

A mixture of commercially available 3-hydroxybenzaldehyde (2.000 g; 16.40 mmol), 2,2,2-trifluoroethyl trifluoromethanesulfonate (4.561 g; 19.70 mmol), and Cs2CO3 (8.004 g; 24.60 mmol) in anh. DMF (30 ml) was stirred at rt, under nitrogen, for 1 h. Water and AcOEt were added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 3-(2,2,2-trifluoroethoxy)benzaldehyde as a colorless oil. LC-MS (conditions A): tR=0.75 min.; no ionisation.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.561 g
Type
reactant
Reaction Step One
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Cs2CO3
Quantity
8.004 g
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reactant
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Quantity
30 mL
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Synthesis routes and methods III

Procedure details

EX-659A) 3-Hydroxybenzaldehyde (12.22 g, 0.10 mol) and 100 mL of anhydrous methanol were combined in a 250 mL round-bottom flask. Sodium methoxide was slowly added as a 25 wt. % solution in methanol (21.61 g, 0.10 by mol), and the methanol was removed under vacuum. Then 2,2,2-trifluoroethyl-p-toluenesulfonate (25.42 g, 0.10 mol) was added, the flask was purged with nitrogen, and 100 mL of N-methyl pyrrolidine was added. The solution was stirred for 24 h at 90° C., quenched with water, and extracted with ether (3×). The combined ether layers were washed with 1 M NaOH (2×), water, and brine, dried over MgSO4, filtered, and evaporated to give 11.72 g of crude product Chromatography over silica gel eluting with 0-10% ethyl acetate in hexane followed by a second chromatography with toluene gave 5.24 g (26%) of the desired 3-(2,2,2-trifluoroethoxy)benzaldehyde product as a pale oil. 1H NMR (C6D6) δ9.61 (s, 1H), 7.14 (d, 1H), 7.06 (s, 1H), 6.97 (t, 1H), 6.75 (m, 1H), 3.75 (m, 2H). 19F NMR (C6D6) δ−74.45 (t, 3F).
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.61 g
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solvent
Reaction Step Two
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25.42 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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